molecular formula C8H4F3NO2 B11788748 4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole

4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole

Cat. No.: B11788748
M. Wt: 203.12 g/mol
InChI Key: KKEBUULIKIBPNU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with suitable reagents to form the oxazole ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit key enzymes and pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

4-(difluoromethoxy)-2-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-7(10)13-4-2-1-3-5-6(4)12-8(11)14-5/h1-3,7H

InChI Key

KKEBUULIKIBPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)F

Origin of Product

United States

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